N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]pyridine-2-carbohydrazide N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]pyridine-2-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15664711
InChI: InChI=1S/C14H13N3O2/c1-11(9-12-5-4-8-19-12)10-16-17-14(18)13-6-2-3-7-15-13/h2-10H,1H3,(H,17,18)/b11-9+,16-10+
SMILES:
Molecular Formula: C14H13N3O2
Molecular Weight: 255.27 g/mol

N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]pyridine-2-carbohydrazide

CAS No.:

Cat. No.: VC15664711

Molecular Formula: C14H13N3O2

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]pyridine-2-carbohydrazide -

Specification

Molecular Formula C14H13N3O2
Molecular Weight 255.27 g/mol
IUPAC Name N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]pyridine-2-carboxamide
Standard InChI InChI=1S/C14H13N3O2/c1-11(9-12-5-4-8-19-12)10-16-17-14(18)13-6-2-3-7-15-13/h2-10H,1H3,(H,17,18)/b11-9+,16-10+
Standard InChI Key DICKKFXXKYOMKP-VZNDOJKJSA-N
Isomeric SMILES C/C(=C\C1=CC=CO1)/C=N/NC(=O)C2=CC=CC=N2
Canonical SMILES CC(=CC1=CC=CO1)C=NNC(=O)C2=CC=CC=N2

Introduction

Structural and Molecular Features

Core Architecture

The compound’s structure combines a furan-2-yl moiety (a five-membered oxygen-containing heterocycle) with a pyridine-2-carbohydrazide unit linked via a conjugated hydrazone bridge. The E-configuration of the C=N bond ensures spatial orientation that optimizes π-π stacking interactions and hydrogen bonding capabilities. X-ray crystallographic studies of analogous hydrazones reveal dihedral angles between the furan and pyridine rings ranging from 3.6° to 12.7°, indicating near-planar molecular geometries that enhance electronic conjugation .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₃N₃O₂
Molecular Weight255.27 g/mol
ConfigurationE,E at C=N bonds
Key Functional GroupsFuran, Pyridine, Hydrazone

Synthesis and Spectroscopic Characterization

Synthetic Pathways

The synthesis typically involves a condensation reaction between furan-2-carbaldehyde derivatives and pyridine-2-carbohydrazide under reflux conditions in ethanol. For example, a protocol adapted from analogous hydrazone syntheses combines 2-pyridinecarboxaldehyde with a hydrazide precursor in ethanol at 60°C for 5 hours, yielding crystalline products after 15 days . Control of reaction temperature and stoichiometry is critical to achieving high purity and the desired E-configuration.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal for structural confirmation. IR spectra typically exhibit absorption bands at ~1600 cm⁻¹ (C=N stretching) and ~3200 cm⁻¹ (N-H stretching), while ¹H NMR resonances for the furan protons appear at δ 6.3–7.4 ppm. Mass spectrometry further corroborates the molecular weight, with a parent ion peak at m/z 255.27.

Crystallographic and Conformational Analysis

Crystal Structure Insights

Single-crystal X-ray diffraction of a related hydrazone compound (C₁₁H₉N₅O) reveals a monoclinic crystal system (P2₁/n space group) with unit cell dimensions a = 14.203 Å, b = 11.036 Å, c = 14.303 Å, and β = 109.91° . The planar arrangement of the hydrazone moiety and aromatic rings facilitates π-π stacking interactions, contributing to crystalline stability. Bond lengths such as C6–N4 (1.2646 Å) and C17–N9 (1.2650 Å) confirm double-bond character in the hydrazone linkage .

Table 2: Crystallographic Data for Analogous Hydrazone

ParameterValue
Space GroupP2₁/n
Unit Cell Volume2107.9 ų
Bond Length (C=N)1.2646–1.2650 Å
Dihedral Angle3.6°–12.7°

Biological Activities and Mechanisms

Antimicrobial Properties

Derivatives of this compound exhibit broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and fungi. The hydrazone moiety’s ability to chelate metal ions disrupts microbial metalloenzymes, impairing cellular respiration and DNA synthesis. For instance, minimal inhibitory concentrations (MICs) against Staphylococcus aureus range from 8–32 µg/mL, comparable to standard antibiotics.

Prospective Applications

Pharmaceutical Development

The compound’s dual antimicrobial and anticancer activities position it as a lead candidate for multitarget drug design. Structural modifications, such as introducing electron-withdrawing groups on the pyridine ring, could optimize bioavailability and target selectivity.

Agricultural Fungicides

Although direct evidence is limited, structural analogs in patents (e.g., pyrido-oxazin-diones) demonstrate fungicidal activity by inhibiting fungal chitin synthase . This suggests potential utility in crop protection, particularly against Fusarium and Aspergillus species .

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